Acide Desthiazoximique Ceftiofur

Vue d'ensemble

Description

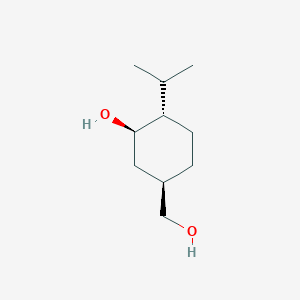

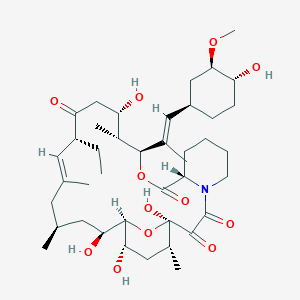

Desthiazoximic acid ceftiofur is a fine chemical known for its versatility as a building block for complex compounds. It is primarily used in the research and development of new drugs, as well as for the production of intermediates, reagents, and specialty chemicals . The compound’s chemical structure is characterized by the presence of a furan ring and a thiazole ring, making it a valuable scaffold for organic synthesis .

Applications De Recherche Scientifique

Desthiazoximic acid ceftiofur has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Desthiazoximic Acid Ceftiofur is a third-generation cephalosporin antibiotic . The primary targets of this compound are both Gram-positive and Gram-negative bacteria . It is resistant to hydrolysis by beta-lactamase, which makes it effective against a wide range of bacteria .

Mode of Action

Desthiazoximic Acid Ceftiofur interacts with its bacterial targets by inhibiting the synthesis of their cell walls . This results in the formation of defective cell walls, leading to bacterial cell lysis and death . The metabolite desfurolyceftiofur also has antibiotic activity, and the two compounds are measured together to monitor for antibiotic activity in the milk .

Biochemical Pathways

The biochemical pathways affected by Desthiazoximic Acid Ceftiofur are those involved in bacterial cell wall synthesis . By inhibiting these pathways, the compound prevents the bacteria from forming a complete and functional cell wall, leading to their death .

Pharmacokinetics

The pharmacokinetics of Desthiazoximic Acid Ceftiofur in lactating goats have been studied . The compound is well absorbed following subcutaneous administration, with absolute bioavailabilities of 85.16% and 84.43% for subcutaneous and a subcutaneous long-acting formulation, respectively . No concentrations of ceftiofur were found in milk at any sampling time .

Result of Action

The result of Desthiazoximic Acid Ceftiofur’s action is the death of the targeted bacteria . By inhibiting the synthesis of the bacterial cell wall, the compound causes the bacteria to lyse and die .

Action Environment

The action of Desthiazoximic Acid Ceftiofur can be influenced by various environmental factors . For example, the range of minimum inhibitory concentrations (MICs) needed to account for sensitive bacteria, the anaerobic environment, bacterial density, and pH can all affect the compound’s action .

Analyse Biochimique

Biochemical Properties

Desthiazoximic Acid Ceftiofur plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, facilitating the synthesis of high-quality intermediate compounds and scaffolds for organic synthesis . The compound’s interactions with enzymes and proteins are crucial for its function as a building block in complex chemical reactions. These interactions often involve the formation of covalent bonds, hydrogen bonds, and van der Waals forces, which stabilize the compound within the biochemical environment.

Cellular Effects

Desthiazoximic Acid Ceftiofur has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on cell signaling pathways can lead to alterations in cellular responses to external stimuli, while changes in gene expression can affect the production of proteins and other essential biomolecules. Additionally, Desthiazoximic Acid Ceftiofur can influence cellular metabolism by affecting the activity of metabolic enzymes and the availability of metabolic substrates.

Molecular Mechanism

The molecular mechanism of Desthiazoximic Acid Ceftiofur involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects by binding to specific enzymes and proteins, altering their activity and function. This can result in the inhibition or activation of enzymatic reactions, leading to changes in cellular processes. Furthermore, Desthiazoximic Acid Ceftiofur can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the production of proteins and other biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Desthiazoximic Acid Ceftiofur can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that Desthiazoximic Acid Ceftiofur remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term effects observed in in vitro and in vivo studies include alterations in cellular metabolism, gene expression, and cell signaling pathways.

Dosage Effects in Animal Models

The effects of Desthiazoximic Acid Ceftiofur vary with different dosages in animal models. Studies have demonstrated that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function . At high doses, Desthiazoximic Acid Ceftiofur can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic processes, and alterations in gene expression. These dosage-dependent effects are crucial for determining the optimal therapeutic dose for various applications.

Metabolic Pathways

Desthiazoximic Acid Ceftiofur is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound’s metabolism includes its conversion into active metabolites, which can further participate in biochemical reactions. These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its impact on metabolic flux and metabolite levels. Understanding these pathways is essential for optimizing the use of Desthiazoximic Acid Ceftiofur in research and therapeutic applications.

Transport and Distribution

The transport and distribution of Desthiazoximic Acid Ceftiofur within cells and tissues are critical for its function . The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments. These interactions can affect the compound’s accumulation and distribution, influencing its efficacy and toxicity. Understanding the transport and distribution mechanisms of Desthiazoximic Acid Ceftiofur is essential for optimizing its use in various applications.

Subcellular Localization

Desthiazoximic Acid Ceftiofur exhibits specific subcellular localization, which can affect its activity and function . The compound’s localization within different cellular compartments is often directed by targeting signals and post-translational modifications. These signals and modifications ensure that Desthiazoximic Acid Ceftiofur reaches its intended site of action, where it can exert its biochemical effects. Understanding the subcellular localization of Desthiazoximic Acid Ceftiofur is crucial for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of desthiazoximic acid ceftiofur typically involves the reaction of ceftiofur with various reagents to introduce the desired functional groups. One common method includes the use of furan-2-carbonyl chloride and thiourea to form the thiazole ring . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of desthiazoximic acid ceftiofur follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize the reaction conditions. Quality control measures are implemented to ensure the consistency and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Desthiazoximic acid ceftiofur undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding alcohols or amines.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often require the presence of a base or acid catalyst.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, amines.

Substitution: Substituted furans and thiazoles.

Comparaison Avec Des Composés Similaires

Ceftiofur: A third-generation cephalosporin antibiotic used in veterinary medicine.

Ceftizoxime: Another third-generation cephalosporin with a similar mechanism of action.

Uniqueness: Desthiazoximic acid ceftiofur is unique due to its structural modifications, which enhance its stability and broaden its spectrum of activity. Unlike ceftiofur and ceftizoxime, desthiazoximic acid ceftiofur has a furan ring, which provides additional sites for chemical modification and potential therapeutic applications .

Propriétés

IUPAC Name |

(6R,7R)-7-amino-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O5S2/c14-8-10(16)15-9(12(17)18)6(4-21-11(8)15)5-22-13(19)7-2-1-3-20-7/h1-3,8,11H,4-5,14H2,(H,17,18)/t8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPDMYFTSINIIZ-LDYMZIIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)CSC(=O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)O)CSC(=O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60459257 | |

| Record name | Desthiazoximic Acid Ceftiofur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80370-59-8 | |

| Record name | (6R,7R)-7-Amino-3-[[(2-furanylcarbonyl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80370-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Deacyl ceftiofur | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080370598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desthiazoximic Acid Ceftiofur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6R,7R)-7-amino-3-{[(furan-2-ylcarbonyl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.836 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-DEACYL CEFTIOFUR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DL0V8GF96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B120366.png)

![3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B120367.png)

![(2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B120376.png)